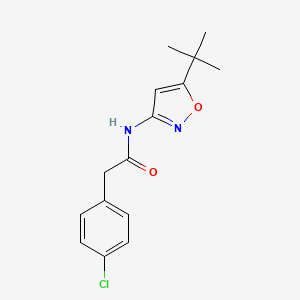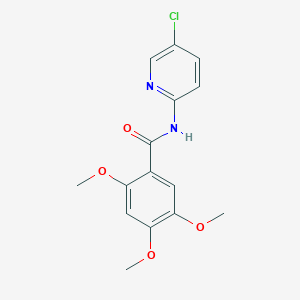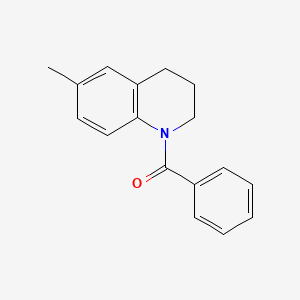
N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide
説明
N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide, also known as K-252a, is a natural product isolated from the fermentation broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which play important roles in many cellular processes. It has been shown to inhibit the activity of several protein kinases, including PKC, PKA, and CaMKII. This makes it a valuable tool for studying the role of protein kinases in various cellular processes, including cell signaling, proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide involves the inhibition of protein kinases. It binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to protein substrates. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects, protecting neurons from ischemic injury and oxidative stress. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide in lab experiments is its potency and specificity. It is a potent inhibitor of protein kinases and has been shown to inhibit the activity of several protein kinases at low nanomolar concentrations. Additionally, it has been shown to be selective for certain types of protein kinases, making it a valuable tool for studying specific signaling pathways.
One of the main limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations, and caution should be taken when using it in experiments.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2,3-dichlorobenzamide. One area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of new protein kinase targets and downstream signaling pathways. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
This compound is a potent inhibitor of protein kinases with a wide range of potential applications in scientific research. Its mechanism of action involves the inhibition of protein kinases, and it has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective inhibitors of protein kinases and the identification of new protein kinase targets and downstream signaling pathways.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(18-20-10)17-13(19)8-5-4-6-9(15)12(8)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLZYYLXYXUOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



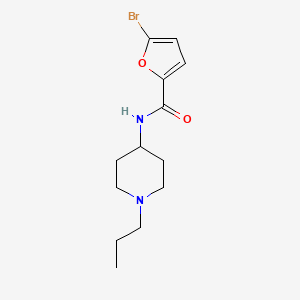
![2-{1-[1-(3-phenylpropyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4430125.png)

![4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)
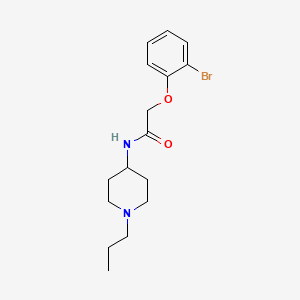
![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)

